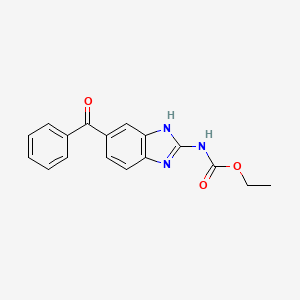

Etil (5-benzoil-1H-bencimidazol-2-il)carbamato

Descripción general

Descripción

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate is a derivative of benzimidazole carbamate . It is also known as o-Desmethyl-O-ethyl mebendazole . The molecular formula is C17H15N3O3 and the molecular weight is 309.32 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate consists of a benzimidazole core with a benzoyl group at position 5 and an ethyl carbamate group . The InChI string representation of the molecule is InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) .

Physical And Chemical Properties Analysis

Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate has a molecular weight of 309.32 g/mol . It has a XLogP3 value of 3.2, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are both 309.11134135 g/mol .

Aplicaciones Científicas De Investigación

Aplicaciones antihelmínticas

Los derivados de benzimidazolcarbamato, incluido el o-Desmetil-O-etil mebendazol, son una clase importante de compuestos con amplias aplicaciones medicinales en la terapia de varias infecciones parasitarias . Se utilizan para controlar, prevenir y tratar diversas infecciones causadas por lombrices intestinales, uncinarias, tricocéfalos y tenias .

Aplicaciones anticancerígenas

Informes recientes han sugerido que algunos derivados de benzimidazolcarbamato, incluido el o-Desmetil-O-etil mebendazol, han encontrado aplicación en el tratamiento del cáncer .

Aplicaciones antifúngicas

Los compuestos que comparten la porción benzimidazolcarbamato, como el o-Desmetil-O-etil mebendazol, han demostrado exhibir una actividad significativa contra infecciones fúngicas .

Estudios de tautomería

La porción benzimidazolcarbamato, presente en el o-Desmetil-O-etil mebendazol, se ha estudiado por sus preferencias conformacionales y tautoméricas . Estos estudios ayudan a comprender la superficie de energía potencial de estos compuestos .

Detección de residuos de medicamentos veterinarios

El o-Desmetil-O-etil mebendazol se ha utilizado en estudios para la detección de agentes desparasitantes en ganado y aves de corral . Esto proporciona apoyo técnico y una base científica para el monitoreo de residuos de medicamentos veterinarios en alimentos de origen animal .

Aplicaciones antimicrobianas

Los derivados de benzimidazol poseen una amplia gama de bioactividades, incluidas las actividades antimicrobianas . Esto hace que el o-Desmetil-O-etil mebendazol sea un candidato potencial para aplicaciones antimicrobianas.

Aplicaciones antivirales

Los derivados de benzimidazol también exhiben actividades antivirales

Mecanismo De Acción

Target of Action

The primary targets of this compound are parasitic worms, including giardia, roundworms, hookworms, whipworms, the Taenia genus of tapeworms, pinworms, aelurostrongylus, paragonimiasis, strongyles, and Strongyloides . These organisms cause a variety of parasitic infections, and the compound acts as an anthelmintic, eliminating these parasites from the host organism .

Mode of Action

This disrupts the cytoskeleton of the parasite, impairing nutrient uptake and causing its eventual death .

Biochemical Pathways

The compound affects the biochemical pathways related to the formation and function of microtubules within the cells of the parasites . By inhibiting the polymerization of beta-tubulin, it disrupts the normal functioning of these pathways, leading to the death of the parasite .

Pharmacokinetics

It is known that benzimidazole carbamates are generally poorly absorbed in the gastrointestinal tract . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is the elimination of parasitic worms from the host organism . This leads to the resolution of the symptoms associated with the parasitic infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and absorption . Additionally, the presence of food in the stomach can influence the absorption of the compound .

Propiedades

IUPAC Name |

ethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-23-17(22)20-16-18-13-9-8-12(10-14(13)19-16)15(21)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAOSHOZUSWEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185354 | |

| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31430-19-0 | |

| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL (5-BENZOYL-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A8Z137Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)